Benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of Benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Substitution Reactions:
Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid derivative reacts with benzyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
Benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cell membrane receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its anti-malarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another anti-malarial compound.
Benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both diethylamino and chlorophenyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C34H35ClN2O3 |
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Molecular Weight |
555.1g/mol |
IUPAC Name |
benzyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C34H35ClN2O3/c1-4-37(5-2)28-17-13-25(14-18-28)32-31(34(39)40-21-23-9-7-6-8-10-23)22(3)36-29-19-26(20-30(38)33(29)32)24-11-15-27(35)16-12-24/h6-18,26,32,36H,4-5,19-21H2,1-3H3 |
InChI Key |
YMESHVDZWNQEPS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCC5=CC=CC=C5)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
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